molecular formula C30H39F3N6O13 B10797062 Ac-IEPD-pNA (trifluoroacetate salt)

Ac-IEPD-pNA (trifluoroacetate salt)

Cat. No.: B10797062
M. Wt: 748.7 g/mol
InChI Key: WIDZNAURMGQRCO-QIWSZQIESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-IEPD-pNA (trifluoroacetate salt) involves the sequential coupling of amino acids to form the peptide chain. The process typically starts with the protection of amino groups and carboxyl groups to prevent unwanted reactions. The peptide chain is then assembled using solid-phase peptide synthesis (SPPS) techniques, where each amino acid is added one at a time .

    Protection of Amino Groups: The amino groups of the amino acids are protected using tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups.

    Coupling Reactions: The protected amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

    Deprotection: The protecting groups are removed using trifluoroacetic acid (TFA) or piperidine.

    Cleavage from Resin: The peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of Ac-IEPD-pNA (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain a solid form .

Chemical Reactions Analysis

Types of Reactions

Ac-IEPD-pNA (trifluoroacetate salt) primarily undergoes enzymatic cleavage reactions. Granzyme B and caspase-8 enzymes preferentially bind to and cleave the Ile-Glu-Pro-Asp (IEPD) peptide sequence to release p-nitroanilide (pNA) .

Common Reagents and Conditions

    Enzymes: Granzyme B and caspase-8

    Buffers: Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)

    Detection: Colorimetric detection at 405 nm

Major Products Formed

The major product formed from the enzymatic cleavage of Ac-IEPD-pNA (trifluoroacetate salt) is p-nitroanilide (pNA), which can be quantified by measuring the absorbance at 405 nm .

Mechanism of Action

Ac-IEPD-pNA (trifluoroacetate salt) exerts its effects by serving as a substrate for granzyme B and caspase-8 enzymes. These enzymes bind to the Ile-Glu-Pro-Asp (IEPD) peptide sequence and cleave it to release p-nitroanilide (pNA). The release of p-nitroanilide can be quantified by measuring the absorbance at 405 nm, providing a measure of enzyme activity .

Properties

Molecular Formula

C30H39F3N6O13

Molecular Weight

748.7 g/mol

IUPAC Name

(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C28H38N6O11.C2HF3O2/c1-4-15(2)24(29-16(3)35)27(42)31-19(11-12-22(36)37)28(43)33-13-5-6-21(33)26(41)32-20(14-23(38)39)25(40)30-17-7-9-18(10-8-17)34(44)45;3-2(4,5)1(6)7/h7-10,15,19-21,24H,4-6,11-14H2,1-3H3,(H,29,35)(H,30,40)(H,31,42)(H,32,41)(H,36,37)(H,38,39);(H,6,7)/t15-,19-,20-,21-,24-;/m0./s1

InChI Key

WIDZNAURMGQRCO-QIWSZQIESA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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